3-(2-Hydroxyethyl)azepan-2-one

Physicochemical properties Hydrophilicity Lactam polarity

Researchers seeking to enhance polymer hydrophilicity without sacrificing mechanical properties often face the challenge of adding separate comonomers. 3-(2-Hydroxyethyl)azepan-2-one resolves this by providing an integrated hydroxyl handle for direct functionalization. This enables precise control over final material properties. - Exploit lower LogP (-0.2) and dual H-bond donors for nylon copolymers with 2x theoretical enzyme loading sites. - Initiate ring-opening polymerization below 60°C, reducing energy costs and monomer degradation. - Utilize as a prodrug conjugation handle with improved aqueous solubility (LogP difference: -0.69).

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 1006-84-4
Cat. No. B2501923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)azepan-2-one
CAS1006-84-4
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1CCNC(=O)C(C1)CCO
InChIInChI=1S/C8H15NO2/c10-6-4-7-3-1-2-5-9-8(7)11/h7,10H,1-6H2,(H,9,11)
InChIKeyDHWZAMMXRCXTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethyl)azepan-2-one: Product Overview


3-(2-Hydroxyethyl)azepan-2-one is a seven-membered lactam (ε-caprolactam derivative) bearing a primary hydroxyl group on the C3 side chain. This structure places it within the class of C3-substituted caprolactams, offering distinct polarity and hydrogen-bonding capacity compared to unsubstituted caprolactam [1]. Its bifunctional nature (lactam + hydroxyl) enables ring-opening polymerization and subsequent crosslinking or functionalization. However, high-strength differential quantitative evidence directly comparing this compound to its closest analogs (e.g., caprolactam, 3-methylcaprolactam, 3-ethylcaprolactam) is currently limited in primary literature; the following guide therefore emphasizes class-level inference and authoritative physicochemical comparisons [2].

Why Caprolactam Fails as a Substitute


Substituting unsubstituted caprolactam for 3-(2-Hydroxyethyl)azepan-2-one eliminates the primary hydroxyl group, fundamentally altering intermolecular interactions and reaction pathways. This change directly impacts solubility in polar media, hydrogen-bonding capacity, and the ability to serve as a grafting or crosslinking site in polymer networks . Similarly, C3-alkyl analogs (e.g., 3-methyl or 3-ethyl) lack the hydroxyl's hydrogen-bond donor capability, which is critical for applications requiring hydrophilicity or specific catalyst interactions. The quantitative evidence below demonstrates that these physicochemical differences are measurable and directly relevant to procurement decisions .

Quantitative Comparison vs. Caprolactam and Analogs


LogP-Based Hydrophilicity vs. Caprolactam

The calculated partition coefficient (XLogP3) for 3-(2-Hydroxyethyl)azepan-2-one is -0.2, compared to +0.49 for unsubstituted caprolactam [1]. This 0.69 unit decrease represents a measurable shift toward higher aqueous affinity, directly attributable to the terminal hydroxyl group absent in the parent structure.

Physicochemical properties Hydrophilicity Lactam polarity

Extra H-Bond Donor for Crosslinking vs. Analogs

3-(2-Hydroxyethyl)azepan-2-one possesses two hydrogen bond donors (one from the lactam NH, one from the OH), while caprolactam and 3-methylcaprolactam each have only one donor (lactam NH) [1][2]. This 100% increase in donor count provides an additional site for covalent modification (e.g., urethane formation, esterification) or non-covalent interactions.

Hydrogen bonding Crosslinking capacity Polymer functionalization

Lower Melting Point for Enhanced Processability

The melting point of 3-(2-Hydroxyethyl)azepan-2-one is reported as 48-50 °C, whereas caprolactam melts at 68-70 °C . This 20 °C reduction in melting point lowers the energy input required for melt blending or polymerization initiation, particularly relevant in anionic ring-opening polymerization (AROP) where maintaining monomer liquidity below 60 °C reduces side reactions.

Thermal properties Processability Monomer handling

Key Application Scenarios


Hydrophilic Copolyamides for Moisture-Regain Textiles

Utilize the lower LogP (-0.2 vs. +0.49 for caprolactam) and extra hydrogen bond donor to produce nylon copolymers with enhanced dye uptake and moisture management. The hydroxyl side chain increases water absorption without requiring separate hydrophilic comonomers, directly improving comfort in sportswear or medical textiles [1].

Low-Temperature Anionic Polymerization

Leverage the 20 °C lower melting point (48-50 °C vs. 68-70 °C) to initiate AROP below 60 °C, minimizing thermal decomposition of heat-labile initiators or functional additives. This extends monomer shelf life and reduces energy consumption in continuous polymerization reactors [1].

Hydroxy-Functional Scaffolds for Enzyme Immobilization

Exploit the two hydrogen bond donors (lactam NH + OH) to covalently attach enzymes via carbodiimide or isocyanate chemistry. Compared to caprolactam-based polymers with only one donor, this compound enables higher enzyme loading density (up to 2x theoretical sites) without introducing separate grafting monomers [1].

Pharmaceutical Intermediate for Polar Prodrugs

Apply the hydroxyl group as a prodrug conjugation handle. The lower LogP relative to caprolactam improves the aqueous solubility of drug-lactam conjugates, potentially enhancing bioavailability. The quantitative LogP difference (-0.69) predicts a measurable increase in dissolution rate in simulated intestinal fluids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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